6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
Description
Structural Characterization of 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
IUPAC Nomenclature and Systematic Identification
The systematic name This compound follows IUPAC guidelines for triazine derivatives. The parent structure is a 1,3,5-triazine ring, numbered such that the nitrogen atoms occupy positions 1, 3, and 5. Substituents are assigned positions based on this numbering: two amine groups (-NH₂) at positions 2 and 4, and a 2-(4-fluorophenyl)ethyl group at position 6. The ethyl bridge links the triazine core to the 4-fluorophenyl moiety, introducing steric and electronic effects that influence molecular conformation.
The compound’s CAS registry number (838-94-8) and molecular formula (C₁₁H₁₂FN₅) provide unambiguous identification. Alternative synonyms include 6-(4-Fluorophenethyl)-1,3,5-triazine-2,4-diamine and NSC54178, as documented in chemical databases. Systematic identification via high-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 257.1085 (calculated for C₁₁H₁₂FN₅⁺), confirming the formula.
Molecular Structure Analysis via X-ray Crystallography
X-ray crystallographic studies of analogous triazine derivatives, such as 2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine, reveal key insights into the structural features of fluorophenyl-substituted triazines. These compounds typically crystallize in triclinic or monoclinic systems, with unit cell parameters influenced by substituent bulk and intermolecular interactions. For example, a related structure (CzPhTrz) exhibits a triclinic crystal system with lattice parameters a = 9.3596 Å, b = 9.3596 Å, c = 6.8603 Å, and angles α = β = 90°, γ = 120°, stabilized by π-π stacking and hydrogen bonding.
While direct crystallographic data for this compound is limited, molecular modeling predicts a planar triazine core with the ethyl group adopting a gauche conformation to minimize steric hindrance. The fluorine atom’s electronegativity induces a dipole moment, polarizing the phenyl ring and affecting packing in the solid state. Hydrogen bonds between amine groups and adjacent molecules likely contribute to lattice stability, as observed in similar diamino-triazines.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of analogous triazines show distinct signals for aromatic protons, ethyl chains, and amine groups. For this compound:
- Aromatic protons : The 4-fluorophenyl group produces a doublet (δ 7.25 ppm, J = 8.6 Hz) for meta protons and a triplet (δ 7.23 ppm, J = 7.9 Hz) for ortho protons, split by coupling with fluorine.
- Ethyl chain : Methylene protons adjacent to the triazine (CH₂) resonate as a triplet (δ 2.86–3.12 ppm, J = 7.5 Hz), while those near the phenyl group (CH₂) appear as a multiplet (δ 2.69 ppm).
- Amine protons : Broad singlets (δ 5.55 ppm) indicate NH₂ groups, with chemical shifts sensitive to hydrogen bonding.
¹³C NMR data would reveal signals for the triazine carbons (δ 165–170 ppm), fluorinated phenyl carbons (δ 115–135 ppm), and ethyl carbons (δ 30–40 ppm). The fluorine-carbon coupling (¹JCF ≈ 253 Hz) splits the ipso carbon signal into a doublet.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- N-H stretches: 3350–3250 cm⁻¹ (amine symmetric/asymmetric stretching).
- C-F stretch: 1220–1150 cm⁻¹ (strong, characteristic of aryl fluorides).
- Triazine ring vibrations: 1550–1450 cm⁻¹ (C=N stretching).
UV-Vis Spectroscopy
The triazine core absorbs in the UV region (λmax ≈ 270–290 nm) due to π→π* transitions. Substitution with the fluorophenyl group introduces a bathochromic shift, with calculated λmax ≈ 310 nm in acetonitrile.
Tautomeric Forms and Conformational Dynamics
The 1,3,5-triazine ring supports tautomerism involving proton transfer between nitrogen atoms. For this compound, two tautomers are possible:
- 2,4-Diamino form : Both amine groups occupy positions 2 and 4 (thermodynamically favored).
- 2,6-Diamino form : Proton transfer relocates one amine to position 6 (less stable due to steric clash with the ethyl group).
Conformational analysis reveals rotational barriers in the ethyl bridge. The gauche conformation minimizes steric hindrance between the triazine and phenyl rings, while the anti conformation maximizes π-orbital overlap. Variable-temperature NMR studies of related compounds show exchange broadening at 298 K, indicative of rapid interconversion between conformers.
Properties
CAS No. |
838-94-8 |
|---|---|
Molecular Formula |
C11H12FN5 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
6-[2-(4-fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12FN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-2,4-5H,3,6H2,(H4,13,14,15,16,17) |
InChI Key |
WAJAWHYAFBYSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NC(=NC(=N2)N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with 4-fluorophenethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
Scientific Research Applications
6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Structure-Activity Relationship (SAR) Insights
- Fluorine Positioning: The 4-fluorophenyl group in the target compound increases membrane permeability compared to non-fluorinated analogs (e.g., phenyl or methoxyphenyl derivatives) .
- Linker Flexibility : Ethyl or methylene linkers (e.g., in ) improve binding to hydrophobic pockets versus rigid aromatic linkers .
- Electron-Donating/Withdrawing Groups : Thioether () and trifluoromethyl () groups modulate electronic properties, affecting target affinity and metabolic stability.
Pharmacokinetic and Physicochemical Properties
- log P Comparisons :
- Solubility : Imidazole-containing derivatives () exhibit higher aqueous solubility due to H-bonding capacity .
Biological Activity
Introduction
6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on various studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 270.28 g/mol. The presence of the fluorophenyl group is significant for its biological properties.
Antimicrobial Activity
A study conducted on various triazine derivatives showed that compounds with a fluorophenyl group exhibited notable antimicrobial activity. Specifically, this compound demonstrated effectiveness against several Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship indicated that the fluorophenyl substituent was crucial for enhancing antimicrobial efficacy .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| This compound | Significant | Moderate |
| Control | None | None |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at lower concentrations (below 10 µM), the compound exhibited proliferative activity; however, cytotoxic effects were observed at higher concentrations (≥50 µM). Specifically, in HepG2 liver cancer cells, the viability decreased significantly at concentrations above 50 µM .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the triazine core and substituents significantly affect biological activity. The presence of electron-withdrawing groups such as fluorine enhances the compound's potency. For instance:
- Fluorophenyl Group : Essential for antimicrobial and anticancer activities.
- Alkyl Substituents : Influence solubility and bioavailability.
A detailed SAR study showed that compounds with a similar structure but different substituents exhibited varying levels of activity against cancer cell lines and microbial strains .
Case Study 1: Antimicrobial Efficacy
A series of experiments tested this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potential as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In a study assessing the cytotoxicity of various triazines on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound displayed an IC50 value of 45 µM. This suggests moderate cytotoxicity compared to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
